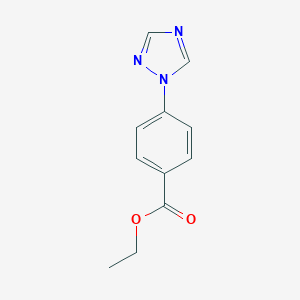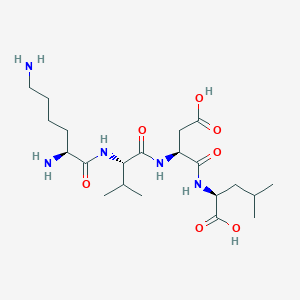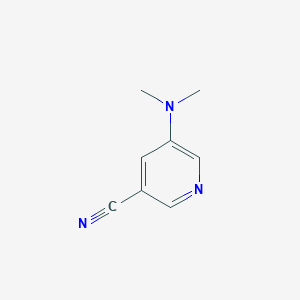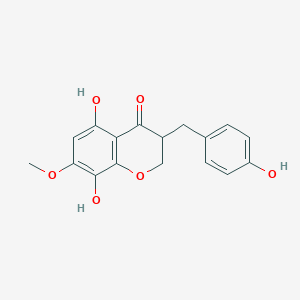
Benzoate d'éthyle 4-(1,2,4-triazol-1-YL)
Vue d'ensemble
Description
Ethyl 4-(1,2,4-triazol-1-YL)benzoate, also known as 4-ethoxy-1H-1,2,4-triazole-3-carboxylic acid ethyl ester, is a compound in the class of heterocyclic organic compounds. It is a white crystalline solid with a melting point of 153-155°C and a molecular weight of 192.23 g/mol. It is soluble in water and organic solvents and is used in various scientific and industrial applications.
Applications De Recherche Scientifique
Développement d'agents anticancéreux
Benzoate d'éthyle 4-(1,2,4-triazol-1-YL): a été étudié pour son potentiel en tant que précurseur dans la synthèse de composés ayant des propriétés anticancéreuses. La recherche indique que les dérivés de ce composé présentent des activités inhibitrices contre diverses lignées cellulaires cancéreuses, telles que MCF-7 (cancer du sein) et HCT-116 (cancer du côlon), avec des valeurs de CI50 qui sont compétitives avec des médicaments de référence comme la doxorubicine .
Synthèse de composés hétérocycliques
Le cycle triazole présent dans le benzoate d'éthyle 4-(1,2,4-triazol-1-YL) sert de base polyvalente pour la synthèse d'une large gamme de composés hétérocycliques. Ces composés présentent un intérêt significatif en raison de leurs diverses activités biologiques, notamment des effets antibactériens, antiviraux et anti-inflammatoires .
Pharmacophore en conception de médicaments
Le fragment 1,2,4-triazole est un pharmacophore courant en chimie médicinale. Le benzoate d'éthyle 4-(1,2,4-triazol-1-YL) peut être utilisé pour créer des modèles de pharmacophore pour la découverte de médicaments, aidant ainsi à la conception de nouveaux médicaments avec une sélectivité et une puissance améliorées .
Safety and Hazards
The safety information for Ethyl 4-(1H-1,2,4-triazol-1-YL)benzoate indicates that contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Hands should be washed thoroughly after handling .
Mécanisme D'action
Target of Action
Ethyl 4-(1,2,4-triazol-1-YL)benzoate is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
It is known that the compound interacts with cancer cells and inhibits their proliferation . This is likely due to the presence of the 1,2,4-triazole moiety, which is known to actively contribute to binding to the active site of enzymes .
Pharmacokinetics
It is known that for all compounds, hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond were suggested as the common metabolic pathway .
Result of Action
The result of Ethyl 4-(1,2,4-triazol-1-YL)benzoate’s action is the inhibition of cancer cell proliferation . Some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This indicates that the compound has a significant cytotoxic effect on these cancer cells.
Action Environment
The action of Ethyl 4-(1,2,4-triazol-1-YL)benzoate can be influenced by various environmental factors. For instance, the compound is a white to yellow powder or crystals and is stored at room temperature . These physical properties could potentially affect the compound’s stability, efficacy, and action.
Analyse Biochimique
Biochemical Properties
Ethyl 4-(1,2,4-triazol-1-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with β-tubulin via hydrogen bonding, which can affect the stability and dynamics of microtubules . Additionally, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes .
Cellular Effects
Ethyl 4-(1,2,4-triazol-1-YL)benzoate has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Ethyl 4-(1,2,4-triazol-1-YL)benzoate can induce apoptosis in cancer cells, such as MCF-7 and HCT-116, by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(1,2,4-triazol-1-YL)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form hydrogen bonds with specific amino acids in enzymes, thereby inhibiting their activity . Additionally, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the alteration of cellular pathways and processes, contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(1,2,4-triazol-1-YL)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-(1,2,4-triazol-1-YL)benzoate remains stable under room temperature conditions, but its activity may decrease over extended periods . Long-term exposure to Ethyl 4-(1,2,4-triazol-1-YL)benzoate can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 4-(1,2,4-triazol-1-YL)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .
Metabolic Pathways
Ethyl 4-(1,2,4-triazol-1-YL)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Ethyl 4-(1,2,4-triazol-1-YL)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Ethyl 4-(1,2,4-triazol-1-YL)benzoate can be transported across cell membranes via active transport mechanisms, ensuring its effective distribution within target tissues .
Subcellular Localization
Ethyl 4-(1,2,4-triazol-1-YL)benzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can localize to the mitochondria, where it influences mitochondrial function and energy production . Its subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways.
Propriétés
IUPAC Name |
ethyl 4-(1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJUAOCGUGUBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627082 | |
| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-48-6 | |
| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)

![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)



